molecular formula C11H16N2O2 B8532772 2-(Diethylamino)-6-methylisonicotinic acid

2-(Diethylamino)-6-methylisonicotinic acid

Cat. No. B8532772
M. Wt: 208.26 g/mol
InChI Key: DFRFWYRUJSTHKY-UHFFFAOYSA-N
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Patent
US08592460B2

Procedure details

The title compound is prepared in analogy to 2-diethylamino-6-methyl-isonicotinic acid starting from 2,6-dichloro-isonicotinic acid and morpholine; LC-MS: tR=0.47 min, [M+1]+=223.08.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:14][CH3:15])[C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([CH3:13])[N:12]=1)[C:7]([OH:9])=[O:8])[CH3:2].ClC1C=C(C=C(Cl)N=1)C(O)=[O:21].N1CCOCC1>>[CH3:13][C:11]1[CH:10]=[C:6]([CH:5]=[C:4]([N:3]2[CH2:1][CH2:2][O:21][CH2:15][CH2:14]2)[N:12]=1)[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C=1C=C(C(=O)O)C=C(N1)C)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(N1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(=O)O)C=C(N1)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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